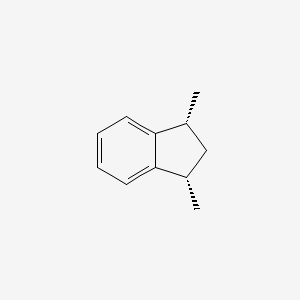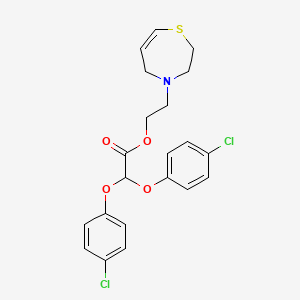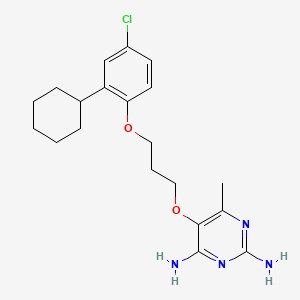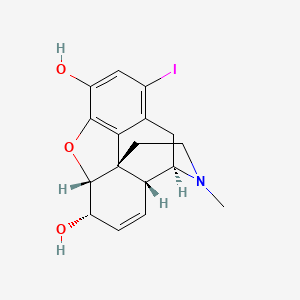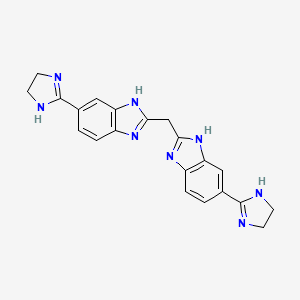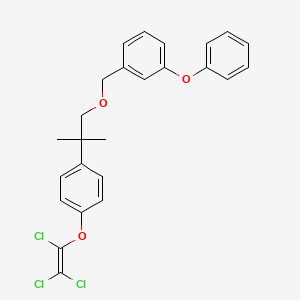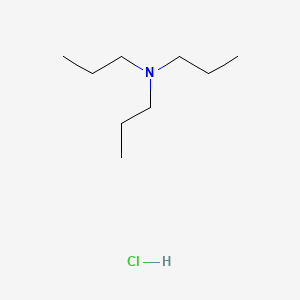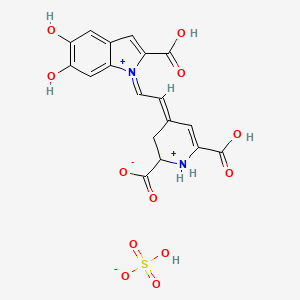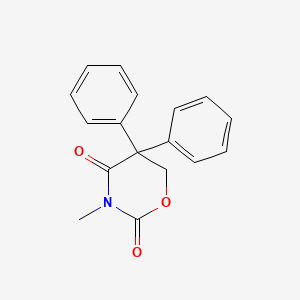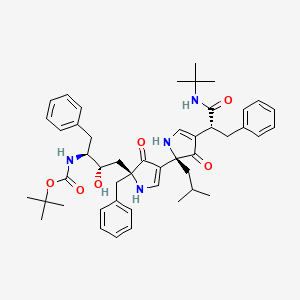
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate is an organic compound with the molecular formula C17H24O2. It is a derivative of acrylic acid and features a phenyl ring substituted with two isopropyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate typically involves the esterification of 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the acrylate group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding ethyl 3-(3,5-bis(1-methylethyl)phenyl)propionate.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Carboxylic acids
Reduction: Ethyl 3-(3,5-bis(1-methylethyl)phenyl)propionate
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate has been explored for various scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its role in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that enhance material properties. Additionally, the phenyl ring’s substituents can influence the compound’s reactivity and interaction with biological molecules, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl acrylate: Lacks the phenyl ring and isopropyl groups, resulting in different chemical properties and applications.
Methyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of ethyl, leading to variations in reactivity and solubility.
3-(3,5-bis(1-methylethyl)phenyl)acrylic acid: The parent acid form, which can be esterified to produce the ethyl ester .
Uniqueness: this compound stands out due to its specific substitution pattern on the phenyl ring, which imparts unique steric and electronic properties. These characteristics make it suitable for specialized applications in materials science and pharmaceuticals .
Properties
CAS No. |
94201-33-9 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethyl (E)-3-[3,5-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-6-19-17(18)8-7-14-9-15(12(2)3)11-16(10-14)13(4)5/h7-13H,6H2,1-5H3/b8-7+ |
InChI Key |
CCDVTESUSACXIP-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)C(C)C)C(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


